molecular formula C10H6ClNO4 B13894343 7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid

Cat. No.: B13894343
M. Wt: 239.61 g/mol
InChI Key: ATIFHYCWMRRCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core with a carboxylic acid group at the third position, two oxo groups at the second and fourth positions, and a chlorine atom at the seventh position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-chloroquinoline-2,4-dione with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydroxyquinolines, and other functionalized quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . The compound’s ability to interact with these molecular targets makes it a valuable candidate for the development of new antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid is unique due to the presence of both oxo groups and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H6ClNO4

Molecular Weight

239.61 g/mol

IUPAC Name

7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO4/c11-4-1-2-5-6(3-4)12-9(14)7(8(5)13)10(15)16/h1-3,7H,(H,12,14)(H,15,16)

InChI Key

ATIFHYCWMRRCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.